5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 923595-58-8
VCID: VC3181788
InChI: InChI=1S/C6H3ClIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
SMILES: C1=CN2C(=C(C=N2)I)N=C1Cl
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

CAS No.: 923595-58-8

Cat. No.: VC3181788

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine - 923595-58-8

Specification

CAS No. 923595-58-8
Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C6H3ClIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
Standard InChI Key OPASGSRWIMSJGT-UHFFFAOYSA-N
SMILES C1=CN2C(=C(C=N2)I)N=C1Cl
Canonical SMILES C1=CN2C(=C(C=N2)I)N=C1Cl

Introduction

Structural Characteristics and Physical Properties

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is characterized by a molecular formula of C₆H₃ClIN₃, featuring a bicyclic structure with strategically positioned functional groups. The compound contains a chlorine atom at position 5 and an iodine atom at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold. This arrangement of atoms contributes to its unique physical and chemical properties, influencing its reactivity patterns and potential applications in various fields.

The compound possesses an InChIKey of OPASGSRWIMSJGT-UHFFFAOYSA-N, which serves as its unique chemical identifier in various databases and literature . Its SMILES notation is C1=CN2C(=C(C=N2)I)N=C1Cl, providing a linear representation of its molecular structure that can be used for computational analyses and database searches .

Table 1: Physical and Chemical Properties of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

PropertyValue
Molecular FormulaC₆H₃ClIN₃
Molecular Weight279.46 g/mol
SMILESC1=CN2C(=C(C=N2)I)N=C1Cl
InChIInChI=1S/C6H3ClIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
InChIKeyOPASGSRWIMSJGT-UHFFFAOYSA-N

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺279.91328133.0
[M+Na]⁺301.89522141.2
[M+NH₄]⁺296.93982137.9
[M+K]⁺317.86916139.1
[M-H]⁻277.89872128.0

The collision cross section data provides valuable insights into the compound's behavior in mass spectrometry analyses, offering a measure of its effective size and shape in the gas phase . This information is particularly useful for analytical chemistry applications and structural verification studies.

Relationship to Pyrazolo[1,5-a]pyrimidine Family

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine belongs to the broader class of pyrazolo[1,5-a]pyrimidines, which represent an important category of heterocyclic compounds with significant biological and pharmaceutical relevance. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its association with diverse pharmacological activities.

Analytical Characterization

The identification and characterization of 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine can be accomplished through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, would provide valuable structural information about the compound. The characteristic signals corresponding to the aromatic protons and carbon atoms in the pyrazolo[1,5-a]pyrimidine scaffold would help confirm its structure.

Fourier-Transform Infrared (FT-IR) spectroscopy could be employed to identify specific functional groups and bonding patterns within the molecule. Mass spectrometry would provide accurate mass measurements and fragmentation patterns, further supporting structural identification. The predicted collision cross section data provided in Table 2 offers valuable information for mass spectrometric analyses, particularly when using ion mobility techniques .

For compounds in this class, melting point determination and elemental analysis are commonly used for purity assessment. X-ray crystallography, if single crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including the precise positions of the chlorine and iodine substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator